molecular formula C12H15NO2 B13846128 4-methoxy-1-(2-methoxyethyl)-1H-Indole CAS No. 1313043-04-7

4-methoxy-1-(2-methoxyethyl)-1H-Indole

Cat. No.: B13846128
CAS No.: 1313043-04-7
M. Wt: 205.25 g/mol
InChI Key: CBEWVVDQJYCFAW-UHFFFAOYSA-N
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Description

4-methoxy-1-(2-methoxyethyl)-1H-Indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features methoxy groups at the 4-position and on the ethyl side chain, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(2-methoxyethyl)-1H-Indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or phenylhydrazine.

    Side Chain Introduction: The 2-methoxyethyl side chain can be introduced via alkylation reactions, where the indole nitrogen is alkylated using 2-methoxyethyl chloride or bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(2-methoxyethyl)-1H-Indole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the indole ring using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-methoxylated or hydrogenated indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

4-methoxy-1-(2-methoxyethyl)-1H-Indole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(2-methoxyethyl)-1H-Indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy groups can influence its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1H-Indole: Lacks the 2-methoxyethyl side chain, which may result in different reactivity and biological activity.

    1-(2-methoxyethyl)-1H-Indole: Lacks the 4-methoxy group, which can influence its chemical properties and interactions.

    4-hydroxy-1-(2-methoxyethyl)-1H-Indole: The hydroxyl group at the 4-position can significantly alter its reactivity and biological effects.

Uniqueness

4-methoxy-1-(2-methoxyethyl)-1H-Indole is unique due to the presence of both methoxy groups, which can enhance its solubility, stability, and potential biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1313043-04-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-methoxy-1-(2-methoxyethyl)indole

InChI

InChI=1S/C12H15NO2/c1-14-9-8-13-7-6-10-11(13)4-3-5-12(10)15-2/h3-7H,8-9H2,1-2H3

InChI Key

CBEWVVDQJYCFAW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OC

Origin of Product

United States

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